molecular formula C6H3N5S B14232537 3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine CAS No. 503818-33-5

3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine

Cat. No.: B14232537
CAS No.: 503818-33-5
M. Wt: 177.19 g/mol
InChI Key: CDUBAKKAJBBAJA-UHFFFAOYSA-N
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Description

1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE is a heterocyclic compound that contains nitrogen and sulfur atoms within its fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2,3-diamines with thionyl chloride, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of hydrazonoyl halides and triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the heterocyclic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE can be compared with other similar compounds, such as:

The uniqueness of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

503818-33-5

Molecular Formula

C6H3N5S

Molecular Weight

177.19 g/mol

IUPAC Name

4-thia-3,5,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene

InChI

InChI=1S/C6H3N5S/c1-3-4(11-12-10-3)5-6(7-1)9-2-8-5/h1-2,10H

InChI Key

CDUBAKKAJBBAJA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NSN2)C3=NC=NC3=N1

Origin of Product

United States

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